Thiophene, 3-[(trifluoromethyl)sulfonyl]-
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Overview
Description
Thiophene, 3-[(trifluoromethyl)sulfonyl]- is a heterocyclic compound containing a sulfur atom in its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of thiophene, 3-[(trifluoromethyl)sulfonyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Thiophene, 3-[(trifluoromethyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of thiophene, 3-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Furan: A similar compound with an oxygen atom instead of sulfur.
Pyrrole: Contains a nitrogen atom in the ring.
Selenophene: Contains a selenium atom in the ring.
Uniqueness
Thiophene, 3-[(trifluoromethyl)sulfonyl]- is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
114659-68-6 |
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Molecular Formula |
C5H3F3O2S2 |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)thiophene |
InChI |
InChI=1S/C5H3F3O2S2/c6-5(7,8)12(9,10)4-1-2-11-3-4/h1-3H |
InChI Key |
QQWLUHZZBOZHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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